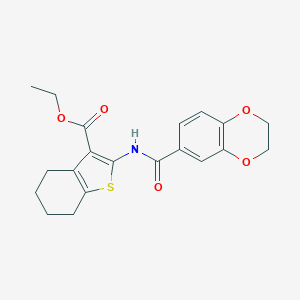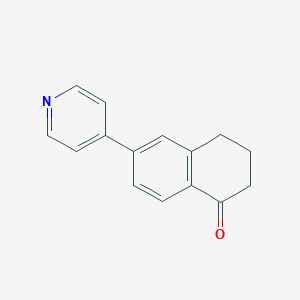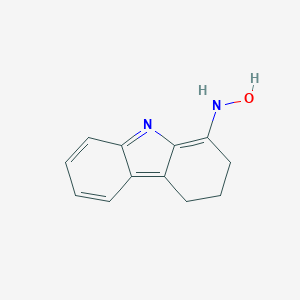
2,3,4,9-Tetrahydro-1H-carbazol-1-on-oxim
Übersicht
Beschreibung
“2,3,4,9-tetrahydro-1H-carbazol-1-one” is a compound with the molecular formula C12H11NO . It’s a derivative of carbazole and has exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones involves the oxidation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone .
Molecular Structure Analysis
The molecular structure of “2,3,4,9-tetrahydro-1H-carbazol-1-one” can be represented by the SMILES string O=C1C(N2)=C(CCC1)C3=C2C=CC=C3 .
Chemical Reactions Analysis
The oxidation of substituted tetrahydrocarbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.222 Da and a mono-isotopic mass of 185.084061 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 386.3±11.0 °C at 760 mmHg, and a flash point of 194.5±26.7 °C .
Wirkmechanismus
Target of Action
Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound may interact with multiple targets within these pathways.
Mode of Action
It is known that the compound can be obtained through the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles . The oxidation process can lead to the formation of divergent products, depending on the oxidant and reaction conditions .
Vorteile Und Einschränkungen Für Laborexperimente
2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for use in research. Additionally, 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has been shown to exhibit a range of pharmacological activities, which makes it a useful tool for investigating the mechanisms of various diseases.
However, there are also limitations to the use of 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in lab experiments. The compound has not been extensively studied in vivo, which means that its effects in living organisms are not fully understood. Additionally, the compound has not been approved for use in humans, which means that its potential therapeutic applications are still being explored.
Zukünftige Richtungen
There are several potential future directions for the study of 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime. One area of research is the investigation of the compound's potential use in the treatment of various neurological disorders. Additionally, the compound's effects on other systems in the body, such as the immune system and cardiovascular system, could be explored. Further studies could also investigate the potential use of 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in combination with other compounds for enhanced therapeutic effects.
Conclusion
In conclusion, 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (2,3,4,9-tetrahydro-1H-carbazol-1-one oxime) is a compound that has shown promise as a therapeutic agent. The compound has been synthesized and studied extensively, and its potential applications in various fields have been explored. 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has been shown to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Die Verbindung wird als Zwischenprodukt in der Pharmaindustrie verwendet, insbesondere bei der Synthese von Aspidospermidin-Alkaloiden, die verschiedene medizinische Eigenschaften aufweisen .
Antibakterielle und Antimykotische Eigenschaften
Untersuchungen haben gezeigt, dass Derivate dieser Verbindung antibakterielle und antimykotische Aktivitäten aufweisen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht .
Synthese von Carbazomycin B
Es dient als Vorläufer bei der Synthese von Carbazomycin B, einem Antibiotikum, das gegen bestimmte Bakterientypen wirksam ist .
Anti-Prion-Verbindung
Ein Derivat dieser Verbindung, GJP14, wurde als neuartige Anti-Prion-Verbindung identifiziert, die zu neuen Behandlungen für Prionkrankheiten führen könnte .
Anwendungen in der Grünen Chemie
Es laufen Forschungsarbeiten zur Verwendung dieser Verbindung in Anwendungen der Grünen Chemie, mit dem Ziel, umweltfreundlichere synthetische Methoden zu entwickeln .
Studien zur chemischen Oxidation
Die Verbindung wird auch in chemischen Studien zur Entwicklung regioselektiver Oxidationsmethoden verwendet, die für die Herstellung spezifischer chemischer Strukturen mit hoher Präzision wichtig sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13,15H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSIMCYBGAJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
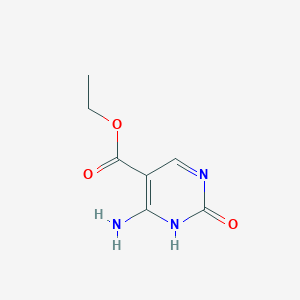
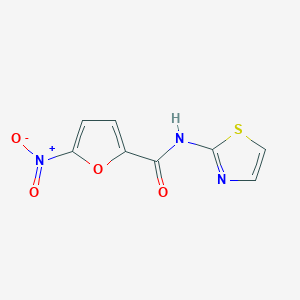
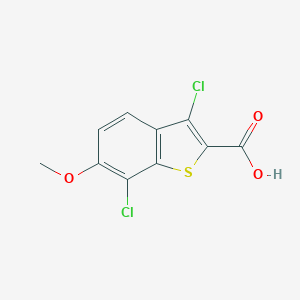


![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)

